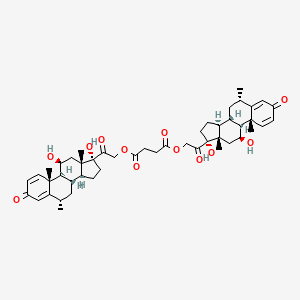
Methylprednisolone Succinate Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylprednisolone succinate dimer is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is specifically the C21 succinate ester of methylprednisolone. This compound is used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly administered intravenously and is known for its rapid onset of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylprednisolone succinate involves the esterification of methylprednisolone with succinic acid. The process typically involves dissolving the crude product in a mixture of water and acetone, followed by heating and stirring at 35-40°C to obtain the desired ester .
Industrial Production Methods
In industrial settings, methylprednisolone succinate is often produced using high-performance liquid chromatography (HPLC) methods to ensure purity and consistency. The mobile phase for HPLC typically includes a mixture of glacial acetic acid and acetonitrile .
Chemical Reactions Analysis
Types of Reactions
Methylprednisolone succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include glacial acetic acid, acetonitrile, and phosphate buffer solutions. The conditions often involve specific temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include methylprednisolone hemisuccinate and its sodium salt, methylprednisolone sodium succinate .
Scientific Research Applications
Methylprednisolone succinate dimer has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in HPLC methods for the analysis of corticosteroids.
Biology: It is used to study the effects of glucocorticoids on cellular processes.
Industry: It is used in the pharmaceutical industry for the production of anti-inflammatory drugs.
Mechanism of Action
Methylprednisolone succinate exerts its effects by binding to specific intracellular receptors and modulating gene expression. This leads to a wide array of physiological effects, including the suppression of inflammation and the modulation of immune responses. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with similar metabolic and anti-inflammatory actions.
Dexamethasone: A synthetic glucocorticoid with a longer duration of action compared to methylprednisolone.
Uniqueness
Methylprednisolone succinate is unique due to its rapid onset of action and its specific use in intravenous administration. It also has a higher affinity for glucocorticoid receptors compared to other similar compounds, making it more potent in its anti-inflammatory effects .
Properties
Molecular Formula |
C48H62O12 |
|---|---|
Molecular Weight |
831.0 g/mol |
IUPAC Name |
bis[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanedioate |
InChI |
InChI=1S/C48H62O12/c1-25-17-29-31-11-15-47(57,45(31,5)21-35(51)41(29)43(3)13-9-27(49)19-33(25)43)37(53)23-59-39(55)7-8-40(56)60-24-38(54)48(58)16-12-32-30-18-26(2)34-20-28(50)10-14-44(34,4)42(30)36(52)22-46(32,48)6/h9-10,13-14,19-20,25-26,29-32,35-36,41-42,51-52,57-58H,7-8,11-12,15-18,21-24H2,1-6H3/t25-,26-,29-,30-,31-,32-,35-,36-,41+,42+,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
VWCJNJLYSBJFOZ-OXFRLEMNSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)OCC(=O)[C@]5(CC[C@@H]6[C@@]5(C[C@@H]([C@H]7[C@H]6C[C@@H](C8=CC(=O)C=C[C@]78C)C)O)C)O)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)OCC(=O)C5(CCC6C5(CC(C7C6CC(C8=CC(=O)C=CC78C)C)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















